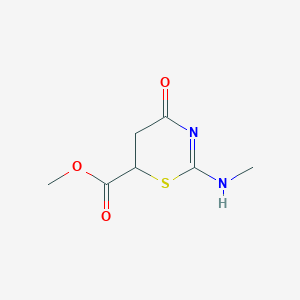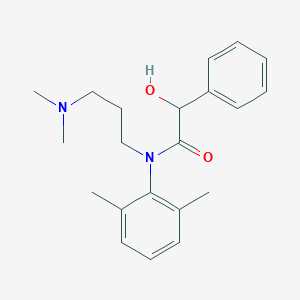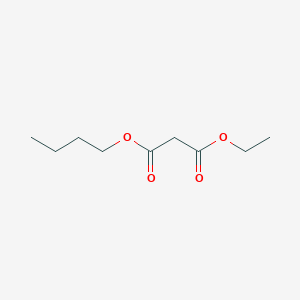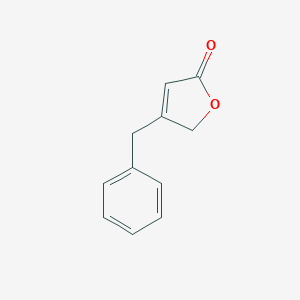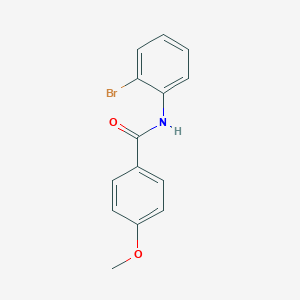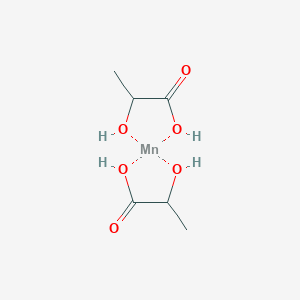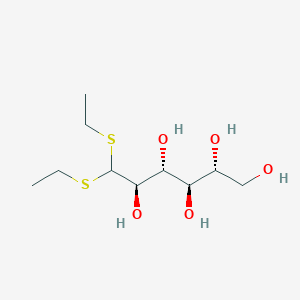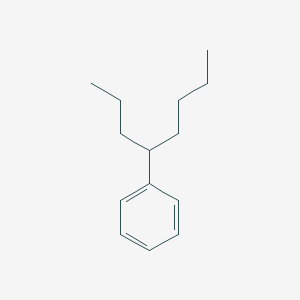
Octane, 4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane, 4-phenyl- is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is also known as 1,2,3,4-tetrahydro-4-phenylnaphthalene and has a molecular formula of C16H16. In
Aplicaciones Científicas De Investigación
Octane, 4-phenyl-, has been used in various scientific research applications. One of the most notable applications is in the field of organic chemistry, where it is used as a starting material for the synthesis of other compounds. It has also been used in the development of new drugs and pharmaceuticals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of octane, 4-phenyl-, is not well understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Octane, 4-phenyl-, has been shown to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain-relieving drugs. It has also been shown to have anticonvulsant and antidepressant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using octane, 4-phenyl-, in lab experiments is its availability and relatively low cost. It is also a stable compound that can be stored for long periods without degradation. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers working with it.
Direcciones Futuras
There are several future directions for the study of octane, 4-phenyl-. One potential direction is the development of new drugs and pharmaceuticals based on its unique properties. Another potential direction is the study of its potential toxicity and ways to mitigate any risks associated with its use in scientific research. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields of research.
Conclusion:
Octane, 4-phenyl-, is a chemical compound that has been studied extensively in scientific research. Its unique chemical properties make it a potential candidate for the development of new drugs and pharmaceuticals. While there are advantages to using this compound in lab experiments, researchers must also be aware of its potential toxicity. Further research is needed to fully understand its mechanism of action and potential applications in other fields of research.
Métodos De Síntesis
The synthesis of octane, 4-phenyl-, involves the reaction of 1,2,3,4-tetrahydronaphthalene with phenylmagnesium bromide in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified using various techniques such as chromatography and recrystallization.
Propiedades
Número CAS |
18335-17-6 |
|---|---|
Nombre del producto |
Octane, 4-phenyl- |
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
octan-4-ylbenzene |
InChI |
InChI=1S/C14H22/c1-3-5-10-13(9-4-2)14-11-7-6-8-12-14/h6-8,11-13H,3-5,9-10H2,1-2H3 |
Clave InChI |
GROXNIDXAIDTMP-UHFFFAOYSA-N |
SMILES |
CCCCC(CCC)C1=CC=CC=C1 |
SMILES canónico |
CCCCC(CCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



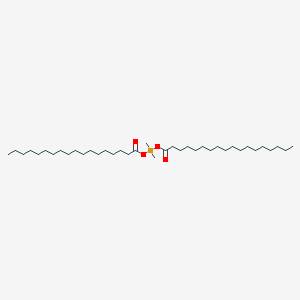
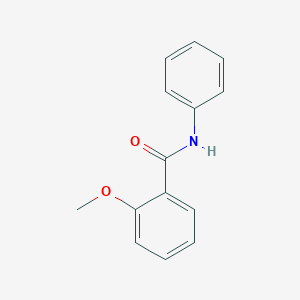

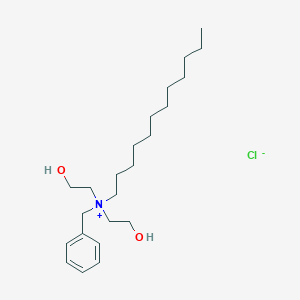
![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)
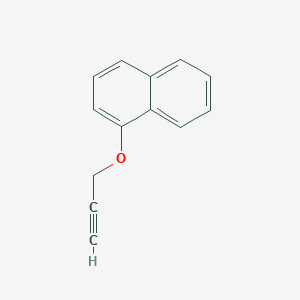
![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)
